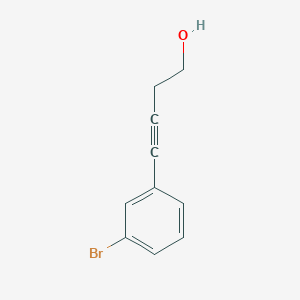

4-(3-Bromophenyl)but-3-yn-1-ol

Description

4-(3-Bromophenyl)but-3-yn-1-ol is a terminal alkyne derivative featuring a hydroxyl group at the terminal position and a meta-bromophenyl substituent. Its synthesis typically involves palladium-copper catalyzed Sonogashira coupling, as demonstrated in the preparation of compound 1f (81% yield, ). The meta-bromo substituent introduces moderate electron-withdrawing effects and steric constraints, influencing its reactivity and electronic properties. This compound serves as a key intermediate in synthesizing complex heterocycles and functionalized molecules, particularly in gold(I)-catalyzed domino reactions for furopyrans synthesis .

Properties

Molecular Formula |

C10H9BrO |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

4-(3-bromophenyl)but-3-yn-1-ol |

InChI |

InChI=1S/C10H9BrO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,2,7H2 |

InChI Key |

ABGHMZVWYXWNIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C#CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position: Bromophenyl Isomers

- 1-(4-Bromophenyl)but-3-yn-1-ol (3b): The para-bromo isomer () exhibits distinct electronic effects compared to the meta-substituted target compound. However, steric hindrance is minimized, which may improve reactivity in cross-coupling reactions. No yield or spectral data are reported for 3b, highlighting a gap in comparative studies .

Electron-Donating vs. Electron-Withdrawing Groups

- 4-(4-Methoxyphenyl)but-3-yn-1-ol (13b): The para-methoxy group (strong electron donor) induces a red shift in UV-Vis absorption (λ ~310–330 nm) due to enhanced π→π* transitions (). Its melting point (59.0–59.4°C) and high synthesis yield (94%) reflect improved crystallinity and efficient coupling reactions (). In contrast, the meta-bromo group in the target compound reduces electron donation, leading to weaker absorption intensity but better stability in acidic conditions .

- 4-(4-Fluorophenyl)but-3-yn-1-ol: The para-fluoro substituent (moderate electron-withdrawing) increases absorption intensity compared to non-halogenated analogs (). This suggests that halogen electronegativity directly impacts optical properties, with bromine causing larger red shifts than fluorine due to its polarizability .

Steric and Functional Group Modifications

- 4-(4-t-Butylphenyl)but-3-yn-1-ol (17.4): The bulky tert-butyl group () introduces significant steric hindrance, likely reducing reaction rates in further functionalization.

- 4-(3-Methoxyphenyl)but-3-yn-1-ol (13c): The meta-methoxy substituent () shows reduced conjugation compared to its para-isomer (13b), leading to less pronounced spectral shifts. This underscores the importance of substituent positioning in tuning electronic properties.

Data Table: Key Comparative Properties

Research Implications and Gaps

- Reactivity : The meta-bromo substituent in this compound balances electronic and steric effects, enabling high-yield syntheses (81%) in catalytic reactions (). Para-substituted analogs (e.g., 3b , 13b ) may offer superior optical properties but require further study.

- Biological Activity: Thiophene-based analogs (e.g., compound 10 in ) demonstrate antibacterial activity, suggesting that alkyne-ol backbones paired with aromatic groups are pharmacologically relevant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.